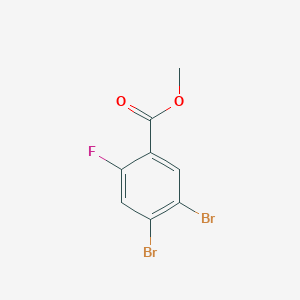

Methyl 4,5-dibromo-2-fluorobenzoate

CAS No.: 1214375-51-5

Cat. No.: VC7135361

Molecular Formula: C8H5Br2FO2

Molecular Weight: 311.932

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1214375-51-5 |

|---|---|

| Molecular Formula | C8H5Br2FO2 |

| Molecular Weight | 311.932 |

| IUPAC Name | methyl 4,5-dibromo-2-fluorobenzoate |

| Standard InChI | InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 |

| Standard InChI Key | GXQSHUARBHYOST-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1F)Br)Br |

Introduction

Methyl 4,5-dibromo-2-fluorobenzoate is a chemical compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . It is a derivative of benzoic acid, featuring bromo and fluoro substituents on the aromatic ring, which impart unique chemical and biological properties.

Synthesis

The synthesis of Methyl 4,5-dibromo-2-fluorobenzoate typically involves the esterification of the corresponding carboxylic acid (4,5-dibromo-2-fluorobenzoic acid) with methanol, often in the presence of a catalyst like sulfuric acid. This process is similar to other benzoate esterifications, where reflux conditions are commonly used to ensure complete conversion.

Biological Activity

While specific biological activities of Methyl 4,5-dibromo-2-fluorobenzoate are not extensively documented, compounds with similar structures have shown potential in various biological applications. For instance, fluorinated and brominated benzoates can exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets.

Chemical Reactions

The compound can undergo various chemical reactions, including:

-

Substitution Reactions: The bromo and fluoro substituents can be replaced by nucleophiles.

-

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Antimicrobial and Anticancer Potential

Similar compounds have been studied for their antimicrobial and anticancer activities. These studies suggest that the presence of halogen substituents can enhance the interaction with biological targets, potentially leading to therapeutic applications.

Chemical Stability and Reactivity

The stability and reactivity of Methyl 4,5-dibromo-2-fluorobenzoate are influenced by the presence of bromine and fluorine atoms. These halogens can participate in various chemical reactions, affecting the compound's stability under different conditions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Methyl 4,5-dibromo-2-fluorobenzoate | C8H5Br2FO2 | 311.93 g/mol | Potential antimicrobial and anticancer |

| Methyl 2-amino-3,5-dibromo-4-fluorobenzoate | C8H6Br2FNO2 | 326.95 g/mol | Antimicrobial, anticancer, enzyme inhibition |

| Methyl 2-fluorobenzoate | C8H7FO2 | 154.14 g/mol | EC mechanism in electrochemical reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume